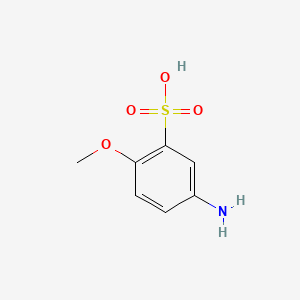

5-Amino-2-methoxybenzenesulfonic acid

概要

説明

5-Amino-2-methoxybenzenesulfonic acid, also known as 2-amino-5-methoxybenzenesulfonic acid, is an organic compound characterized by the molecular formula C7H9NO4S. This compound is a derivative of benzenesulfonic acid, featuring an amino group at the 5-position and a methoxy group at the 2-position on the benzene ring. It is a white, crystalline solid with a melting point range of 122-124°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 5-amino-2-methoxy-, typically involves the sulfonation of 2-amino-5-methoxyaniline. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group (-SO3H) onto the benzene ring . The reaction conditions include maintaining a controlled temperature to ensure the selective sulfonation at the desired position.

Industrial Production Methods

Industrial production of benzenesulfonic acid, 5-amino-2-methoxy-, follows similar synthetic routes but on a larger scale. The process involves the use of fuming sulfuric acid (oleum) and sulfur trioxide to achieve efficient sulfonation . The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity.

化学反応の分析

Types of Reactions

5-Amino-2-methoxybenzenesulfonic acid, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Halogenated or nitrated derivatives of benzenesulfonic acid.

科学的研究の応用

Medicinal Chemistry Applications

Antimalarial Activity

Recent studies have highlighted the potential of 5-amino-2-methoxybenzenesulfonic acid in combating severe malaria caused by Plasmodium falciparum. The compound has been shown to enhance the activity of biopolymers such as polyglutamic acid and heparin when modified with AMBS. These modifications provide a universal tool for inhibiting parasite invasion into red blood cells (RBCs) without introducing undesirable anticoagulation properties. The AMBS-modified materials demonstrated effectiveness against various P. falciparum strains, including those associated with severe placental malaria and cerebral malaria, indicating their potential as adjunctive treatments for malaria .

Antibacterial Properties

The introduction of sulfonic acid groups in compounds has been linked to increased antimicrobial activity. Research has indicated that derivatives of this compound exhibit promising antibacterial and antitubercular activities. In vitro studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, suggesting their potential use in developing new antibacterial agents .

Synthesis and Chemical Properties

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including a novel approach that emphasizes simplicity and high yield. One method involves the reaction of phenol with sulfuric acid and sodium nitrate, followed by several steps that yield the target compound with a synthesis yield exceeding 82%. This method not only simplifies the process but also ensures that the product is non-toxic and easily biodegradable .

Material Science Applications

Biopolymer Modification

In material science, AMBS has been used to modify biopolymers to enhance their functional properties. For instance, nanoparticles incorporating AMBS have been developed to improve their efficacy in medical applications, particularly in drug delivery systems aimed at treating malaria. These modified materials have shown low anticoagulant activity while retaining cytocompatibility, making them suitable for therapeutic use without the risk of excessive bleeding .

Case Studies

作用機序

The mechanism of action of benzenesulfonic acid, 5-amino-2-methoxy-, involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The amino and methoxy groups on the benzene ring can participate in additional interactions, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

2-Amino-5-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a methoxy group.

5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a benzoyl and hydroxy group in addition to the methoxy group

Uniqueness

5-Amino-2-methoxybenzenesulfonic acid, is unique due to the presence of both amino and methoxy groups on the benzene ring, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

生物活性

5-Amino-2-methoxybenzenesulfonic acid, also known as 4-Aminoanisole-3-Sulfonic Acid, is an aromatic sulfonic acid with significant biological activities. This compound is characterized by the presence of an amino group and a methoxy group attached to a benzene ring, along with a sulfonic acid functional group. The molecular formula is C_7H_9N_0_4S with a molecular weight of approximately 203.21 g/mol. Its solubility in water enhances its applicability in various chemical and biological contexts.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacterial strains. A study evaluating various sulfonic acid derivatives demonstrated that this compound showed promising results in inhibiting both Gram-positive and Gram-negative bacteria.

1.1 In Vitro Antibacterial Activity

The antibacterial activity of this compound was assessed against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these strains are summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 50 - 200 |

| B. subtilis | 100 - 400 |

| E. coli | 50 - 200 |

| P. aeruginosa | 100 - 400 |

These findings suggest that the compound possesses significant antibacterial properties, particularly against S. aureus and E. coli .

1.2 Antitubercular Activity

In addition to its antibacterial effects, this compound was also tested for its antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives of this compound exhibited effective inhibition at low concentrations, highlighting its potential as a therapeutic agent for tuberculosis treatment.

The biological activity of this compound is believed to be influenced by its structural characteristics, particularly the presence of the amino and methoxy groups, which may enhance its interaction with bacterial cell membranes or enzymes involved in metabolic processes.

3. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A comparative study on the degradation of methyl orange highlighted that this compound plays a role in the electrochemical oxidation process, indicating its utility in environmental applications .

- Research on its synthesis revealed that modifications to the molecular structure can significantly impact its biological activity, suggesting avenues for developing more potent derivatives .

4. Conclusion and Future Directions

The diverse biological activities exhibited by this compound underscore its potential as a valuable compound in pharmacology and environmental chemistry. Further research is warranted to explore its mechanisms of action, optimize its efficacy, and assess its safety profile for potential therapeutic applications.

特性

IUPAC Name |

5-amino-2-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZGTFLJFKLVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064376 | |

| Record name | Benzenesulfonic acid, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-17-3 | |

| Record name | 5-Amino-2-methoxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6470-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxymetanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6470-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-amino-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-methoxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-methoxybenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7XY8YG2WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。